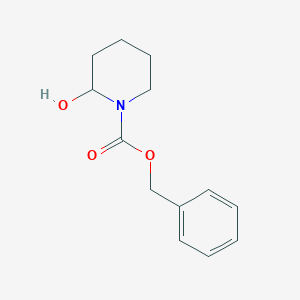Benzyl 2-hydroxypiperidine-1-carboxylate
CAS No.: 69622-67-9
Cat. No.: VC13580277
Molecular Formula: C13H17NO3
Molecular Weight: 235.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 69622-67-9 |
|---|---|
| Molecular Formula | C13H17NO3 |
| Molecular Weight | 235.28 g/mol |
| IUPAC Name | benzyl 2-hydroxypiperidine-1-carboxylate |
| Standard InChI | InChI=1S/C13H17NO3/c15-12-8-4-5-9-14(12)13(16)17-10-11-6-2-1-3-7-11/h1-3,6-7,12,15H,4-5,8-10H2 |
| Standard InChI Key | DJHBQZYPXJJJMZ-UHFFFAOYSA-N |
| SMILES | C1CCN(C(C1)O)C(=O)OCC2=CC=CC=C2 |
| Canonical SMILES | C1CCN(C(C1)O)C(=O)OCC2=CC=CC=C2 |
Introduction
Structural and Molecular Characteristics
Molecular Composition
The compound has the molecular formula C₁₃H₁₇NO₃ (molecular weight: 235.28 g/mol) . Key structural features include:
-
A piperidine ring (six-membered amine heterocycle).
-
A hydroxyl group (-OH) at the C2 position.
-
A benzyloxycarbonyl (Cbz) group (-COOCH₂C₆H₅) at the N1 position.
The SMILES notation (C1CCN(C(C1)O)C(=O)OCC2=CC=CC=C2) and InChIKey (DJHBQZYPXJJJMZ-UHFFFAOYSA-N) provide unambiguous identifiers for computational and experimental applications.
Table 1: Physical Properties
| Property | Value | Source |
|---|---|---|
| Boiling Point | 384.9 ± 42.0 °C (760 mmHg) | |
| Density | 1.2 ± 0.1 g/cm³ | |
| Flash Point | 186.6 ± 27.9 °C | |
| Refractive Index | 1.574 |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
A common route involves reduction of protected piperidones:
-
Protection: Piperidine-2-one is protected with a benzyl carbamate group using benzyl chloroformate (CbzCl) .
-
Reduction: The ketone is reduced to a secondary alcohol using diisobutylaluminum hydride (DIBAL-H) at -78°C .
-
Deprotection: Selective removal of protecting groups yields the final product .
-
Step 1: React 1-benzyl-4-piperidone with cyanogen bromide under basic conditions.
-
Step 2: Reduce the intermediate with DIBAL-H in dichloromethane at low temperatures.
-
Step 3: Purify via silica gel chromatography to isolate benzyl 2-hydroxypiperidine-1-carboxylate in >90% yield.
Industrial Optimization
Scalable methods prioritize cost-efficiency and minimal waste:
-
Continuous Flow Systems: Enhance reaction control for exothermic steps .
-
Catalytic Hydrogenation: Replaces stoichiometric reductants like DIBAL-H .
Chemical Reactivity and Applications
Functional Group Transformations
The hydroxyl and carboxylate groups enable diverse reactions:
-
Oxidation: Converts the C2 hydroxyl to a ketone using Jones reagent .
-
N-Deprotection: Hydrogenolysis removes the benzyl group for further amine functionalization .
Pharmaceutical Intermediates
This compound is pivotal in synthesizing:
-
Alkaloids: Key precursor in vertine and lythrine synthesis .
-
Enzyme Inhibitors: Modulates piperidine-based pharmacophores targeting proteases .
Table 2: Biological Relevance of Derivatives
| Derivative | Target Activity | Application |
|---|---|---|
| 4-Anilinopiperidine | µ-Opioid receptor agonist | Pain management |
| Hydroxypicolinate | Chiral building block | Asymmetric synthesis |
Recent Advances and Future Directions
Catalytic Asymmetric Hydrogenation
Iridium-catalyzed hydrogenation of pyridinium salts enables stereoselective synthesis of cis-hydroxypiperidines, enhancing access to chiral drug candidates .
Green Chemistry Initiatives
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume